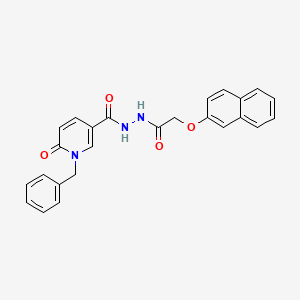

1-benzyl-N'-(2-(naphthalen-2-yloxy)acetyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide

CAS No.: 1040663-19-1

Cat. No.: VC8198951

Molecular Formula: C25H21N3O4

Molecular Weight: 427.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1040663-19-1 |

|---|---|

| Molecular Formula | C25H21N3O4 |

| Molecular Weight | 427.5 g/mol |

| IUPAC Name | 1-benzyl-N'-(2-naphthalen-2-yloxyacetyl)-6-oxopyridine-3-carbohydrazide |

| Standard InChI | InChI=1S/C25H21N3O4/c29-23(17-32-22-12-10-19-8-4-5-9-20(19)14-22)26-27-25(31)21-11-13-24(30)28(16-21)15-18-6-2-1-3-7-18/h1-14,16H,15,17H2,(H,26,29)(H,27,31) |

| Standard InChI Key | IJAIEEVJRSNZNA-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)COC3=CC4=CC=CC=C4C=C3 |

| Canonical SMILES | C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)COC3=CC4=CC=CC=C4C=C3 |

Introduction

1. Overview of the Compound

Chemical Name:

1-benzyl-N'-(2-(naphthalen-2-yloxy)acetyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide

Structure Analysis:

This compound appears to be a hybrid molecule containing the following functional groups and structural features:

-

Benzyl group: A common aromatic moiety that may contribute to lipophilicity and biological activity.

-

Naphthalen-2-yloxy group: A naphthalene-based ether, which could enhance hydrophobic interactions in biological systems.

-

Dihydropyridine ring: Known for its role in calcium channel blockers and other pharmacological activities.

-

Carbohydrazide group: Often associated with bioactive molecules due to its potential for hydrogen bonding and reactivity.

2. Potential Synthesis Pathway

Given the structural complexity, the synthesis of this compound likely involves multiple steps:

-

Formation of the dihydropyridine core: This could be achieved through a Hantzsch reaction involving aldehydes, β-ketoesters, and ammonia or amines.

-

Introduction of the carbohydrazide group: This step might involve hydrazinolysis of an ester intermediate.

-

Attachment of the naphthalen-2-yloxyacetyl moiety: Likely through acylation using an appropriate acid chloride or anhydride.

-

Benzylation: Introduction of the benzyl group via nucleophilic substitution or reductive alkylation.

3. Applications and Biological Significance

Based on its structure, this compound may have potential applications in medicinal chemistry:

-

Dihydropyridine derivatives are well-known for their cardiovascular effects, particularly as calcium channel blockers.

-

The carbohydrazide group suggests possible antimicrobial, anticancer, or anti-inflammatory properties.

-

The naphthalene moiety could enhance binding affinity to hydrophobic pockets in enzymes or receptors.

Further studies such as molecular docking, in vitro assays, and in vivo experiments would be required to confirm these activities.

4. Analytical Characterization

To confirm the structure and purity of this compound, standard analytical techniques would be used:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Structural elucidation (1H and 13C NMR) |

| Mass Spectrometry | Molecular weight confirmation |

| IR Spectroscopy | Identification of functional groups |

| X-ray Crystallography | Detailed 3D structure determination |

| HPLC/GC-MS | Purity analysis and impurity profiling |

5. Future Research Directions

To explore its full potential:

-

Conduct in silico docking studies to predict binding affinity with biological targets (e.g., enzymes or receptors).

-

Perform in vitro bioassays, such as antimicrobial or anticancer tests.

-

Evaluate pharmacokinetics (ADME) and toxicity profiles in preclinical models.

If additional information becomes available about this compound's synthesis or properties, it can further refine these insights. Let me know if you'd like me to focus on any specific aspect!

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume